molecular formula C22H21N3O5S3 B2806096 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 921525-89-5

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2806096
CAS No.: 921525-89-5
M. Wt: 503.61
InChI Key: YLQJLMVDIQJTGS-UHFFFAOYSA-N
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Description

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H21N3O5S3 and its molecular weight is 503.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

  • A study synthesized novel compounds related to the specified chemical, exhibiting potential as anti-inflammatory and analgesic agents, showing significant inhibitory activity on COX-2 selectivity and analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Another research developed an alternative synthesis route for related compounds, showcasing the flexibility and adaptability in the synthesis of complex organic compounds (Shahinshavali et al., 2021).

Antimicrobial and Antituberculosis Activity

  • A study on the synthesis of new pyridine derivatives, including compounds structurally related to the specified chemical, demonstrated antimicrobial activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
  • Research involving the synthesis of thiazole-aminopiperidine hybrid analogs, similar in structure to the specified compound, found significant activity against Mycobacterium tuberculosis, suggesting potential applications in antituberculosis therapies (Jeankumar et al., 2013).

Neurological Applications

  • A study on benzothiophene derivatives, structurally related to the compound , showed potential as dual antidepressant drugs, indicating possible applications in the treatment of depression (Orus et al., 2002).

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S3/c1-29-17-5-2-4-15-12-18(30-20(15)17)16-13-32-22(23-16)24-21(26)14-7-9-25(10-8-14)33(27,28)19-6-3-11-31-19/h2-6,11-14H,7-10H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQJLMVDIQJTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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